![molecular formula C28H26FN7 B2406293 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946203-58-3](/img/structure/B2406293.png)

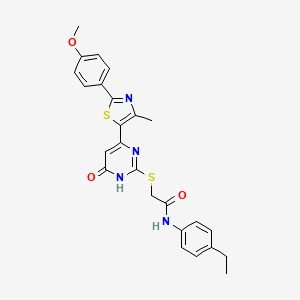

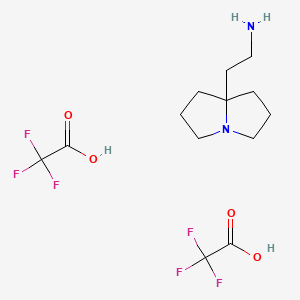

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with potential applications in pharmacology . It has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of this compound and its analogues has been the subject of research . The structure-activity relationship of these compounds has been studied, with modifications to the benzene moiety and the fluorophenyl moiety next to the piperazine ring being of particular interest .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . It also contains a piperazine ring, a fluorophenyl group, and a methylphenyl group .科学的研究の応用

Synthesis and Derivatives

Heterocyclic Synthesis : The compound is used in the synthesis of novel heterocyclic derivatives, including pyrazolo[3,4-d]pyrimidines, which are important in medicinal chemistry (Ho & Suen, 2013).

Antimicrobial Activity : Dithiocarbamate derivatives bearing similar structures show promising antimicrobial activities against various microorganism strains (Yurttaş et al., 2016).

Pharmacological Properties

Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Tyrosine Kinase Inhibitor : Compounds with similar structures have been investigated as inhibitors of tyrosine kinase activity in the epidermal growth factor receptor, which is important in cancer treatment (Zhang, Huang, & Huang, 2005).

Chemical and Structural Analysis

Crystal Structure Analysis : Studies on the crystal structure and hydrogen bonding of related compounds provide insights into their chemical properties and potential applications (Trilleras et al., 2008).

Synthesis Techniques : Innovative synthesis methods, including microwave-assisted techniques, have been developed for derivatives of pyrazolo[3,4-d]pyrimidines, enhancing their potential for varied applications (Rana et al., 2009).

作用機序

Safety and Hazards

将来の方向性

The future research directions for this compound could involve further exploration of its structure-activity relationship, particularly with respect to its inhibitory effects on ENTs . Additionally, its potential applications in pharmacology, such as its use as a cocaine antagonist, could be further investigated .

特性

IUPAC Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN7/c1-20-7-11-22(12-8-20)31-26-25-19-30-36(24-5-3-2-4-6-24)27(25)33-28(32-26)35-17-15-34(16-18-35)23-13-9-21(29)10-14-23/h2-14,19H,15-18H2,1H3,(H,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDSJZPLDYDRMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)